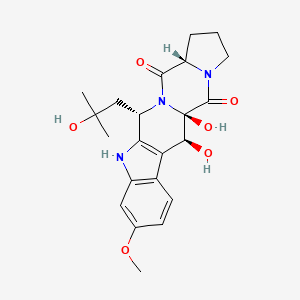
TR-2 Mycotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TR-2 Mycotoxin is a natural product found in Aspergillus caespitosus, Penicillium brasilianum, and Aspergillus fumigatus with data available.
Aplicaciones Científicas De Investigación
Toxicological Studies
TR-2 mycotoxin is extensively studied for its toxicological effects on both animals and humans. Research has demonstrated that exposure can lead to:
- Gastrointestinal Damage : this compound causes structural and functional changes in gastrointestinal tissues, leading to symptoms such as vomiting and diarrhea. Studies indicate that it primarily affects mitotic cells in the gastrointestinal tract, disrupting normal cell proliferation and function .
- Immunotoxicity : The mycotoxin has been shown to modulate immune responses, causing leukopenia and impairing antibody production. It inhibits the proliferation of lymphocytes and alters cytokine production, which can lead to increased susceptibility to infections .
Animal Health Research
In veterinary science, this compound is a critical focus due to its effects on livestock:
- Feed Contamination : Livestock consuming contaminated feed exhibit reduced growth rates, reproductive issues, and increased mortality rates. For example, pigs exposed to TR-2 show impaired immune function and increased susceptibility to pathogens like Salmonella .
- Case Studies : Historical cases of alimentary toxic aleukia in humans have been linked to TR-2 exposure from contaminated food sources, highlighting its significance in food safety .
Mechanistic Studies
Research into the mechanisms of action of this compound reveals several pathways through which it exerts its toxic effects:
- Protein Synthesis Inhibition : this compound inhibits protein synthesis by binding to ribosomal RNA, affecting cellular metabolism and leading to apoptosis in various cell types .
- Oxidative Stress Induction : The toxin induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Therapeutic Research
Recent studies have explored the potential therapeutic applications of this compound:
- Cancer Research : Due to its ability to induce apoptosis, researchers are investigating whether TR-2 can be utilized in targeted cancer therapies. Its cytotoxic properties may be harnessed against certain cancer cell lines .
- Antioxidant Studies : There is ongoing research into the use of herbal antioxidants in mitigating the oxidative stress caused by TR-2 exposure, which could have implications for both veterinary and human medicine .
Table 1: Toxic Effects of this compound
Table 2: Case Studies Involving this compound
Propiedades
Número CAS |
51177-07-2 |
|---|---|
Fórmula molecular |
C22H27N3O6 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(1R,2S,12S,15S)-1,2-dihydroxy-12-(2-hydroxy-2-methylpropyl)-7-methoxy-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione |
InChI |
InChI=1S/C22H27N3O6/c1-21(2,29)10-15-17-16(12-7-6-11(31-3)9-13(12)23-17)18(26)22(30)20(28)24-8-4-5-14(24)19(27)25(15)22/h6-7,9,14-15,18,23,26,29-30H,4-5,8,10H2,1-3H3/t14-,15-,18-,22+/m0/s1 |
Clave InChI |
PIWNJAZCHHBADQ-MECALSEWSA-N |
SMILES |
CC(C)(CC1C2=C(C(C3(N1C(=O)C4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)O |
SMILES isomérico |
CC(C)(C[C@H]1C2=C([C@@H]([C@@]3(N1C(=O)[C@@H]4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)O |
SMILES canónico |
CC(C)(CC1C2=C(C(C3(N1C(=O)C4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)O |
Key on ui other cas no. |
51177-07-2 |
Sinónimos |
TR 2 TR-2 mycotoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















